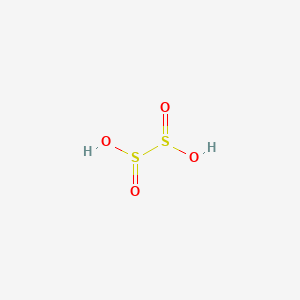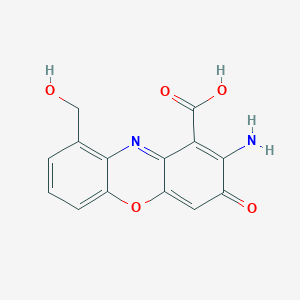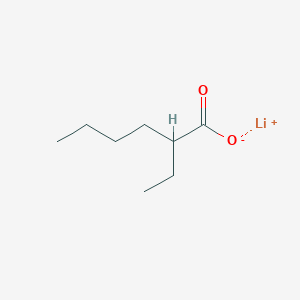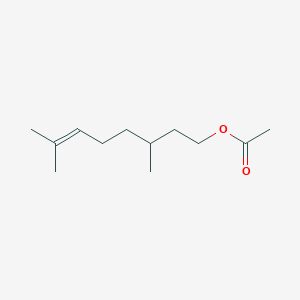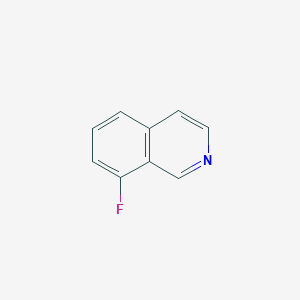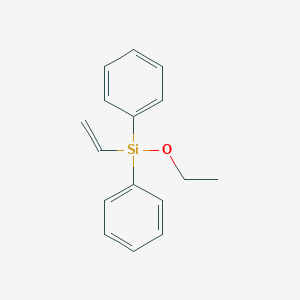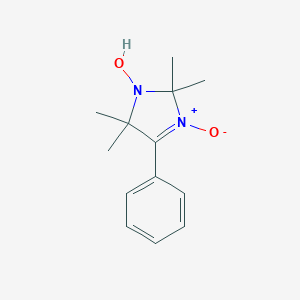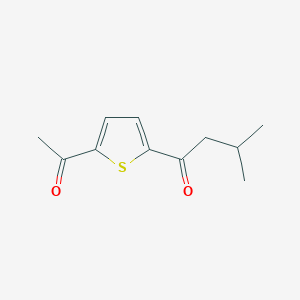
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.
Biochemical And Physiological Effects
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.
Future Directions
There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, especially in the areas of sleep and anxiety.
Synthesis Methods
The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, which can be purified through distillation or other methods.
Scientific Research Applications
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
CAS RN |
18282-21-8 |
|---|---|
Product Name |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3 |
InChI Key |
IKFYKIYYGSSHEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
synonyms |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



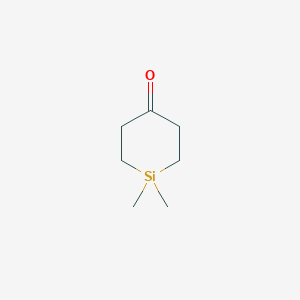
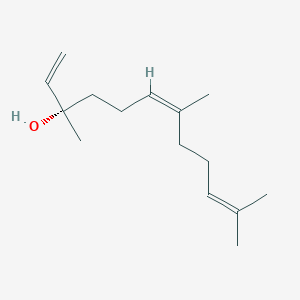
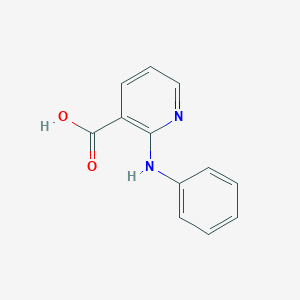
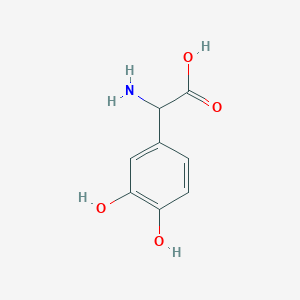
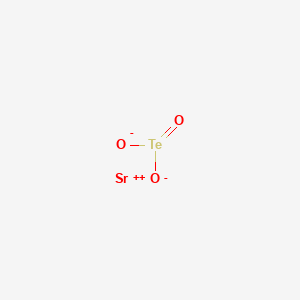
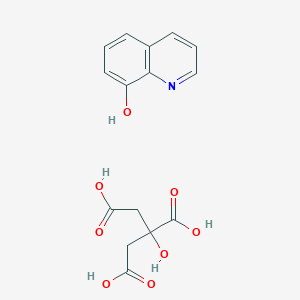
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
